molecular formula C12H16BrN B1380378 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine CAS No. 1784096-74-7

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Cat. No.: B1380378
CAS No.: 1784096-74-7
M. Wt: 254.17 g/mol
InChI Key: XSMGJUGDHVQRSI-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a chiral, brominated tetrahydronaphthalene derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery. This compound is of significant interest for the synthesis of novel pharmacologically active molecules, particularly in the development of anti-infective agents. Its core tetrahydronaphthalene (tetralin) scaffold is recognized as a privileged structure in drug design, frequently appearing in compounds that target therapeutically relevant enzymes and receptors . This amine-functionalized building block shows potential for the development of new ATP synthase inhibitors, a validated target for treating infectious diseases like tuberculosis . Researchers can utilize the primary amine and the bromo substituent for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the creation of diverse amide or sulfonamide derivatives for high-throughput screening and lead optimization. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-6-2-4-10-9(7-8-14)3-1-5-11(10)12/h2,4,6,9H,1,3,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGJUGDHVQRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene Precursors

3.1.1 Starting from 5-Bromo-1-tetralone

  • 5-Bromo-1-tetralone is commercially available or synthesized by bromination of tetralone derivatives.
  • Reduction of 5-bromo-1-tetralone with sodium borohydride in tetrahydrofuran/methanol at 20°C under inert atmosphere yields 5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol with high yield (~100%).
  • This intermediate serves as a key precursor for subsequent amination steps.

Introduction of the Aminoethyl Side Chain

3.2.1 Reductive Amination

  • Reductive amination is a preferred method for installing the ethanamine side chain at the 1-position of the tetrahydronaphthalene ring.
  • A typical procedure involves reacting the 5-bromo-1-tetralone or its alcohol derivative with ethylenediamine or aminoethyl derivatives in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium borohydride.
  • The reaction is performed under mildly acidic conditions (e.g., acetic acid) to facilitate imine formation, followed by reduction to the amine.
  • Reaction times vary from several hours to overnight at room temperature, with workup involving aqueous extraction and chromatographic purification.

3.2.2 Catalytic Hydrogenation

  • In some protocols, catalytic hydrogenation is employed to reduce imine intermediates formed between the ketone precursor and the amine reagent.
  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are used to achieve high selectivity and yield.
  • This method is often combined with salt formation (e.g., hydrochloride salt) to improve compound stability and isolation.

Alternative Methods

  • Direct substitution reactions on the bromo-substituted tetrahydronaphthalene ring with aminoethyl nucleophiles under suitable conditions have been reported, but are less common due to regioselectivity and reactivity challenges.
  • Use of protecting groups for amines or hydroxyl groups may be necessary depending on the synthetic route chosen.

Comparative Data Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
1 Reduction of 5-bromo-1-tetralone to alcohol NaBH4, THF/MeOH, 20°C, 2 h, inert atmosphere ~100 High yield, clean reaction
2 Reductive amination with ethylenediamine NaBH(OAc)3, AcOH, THF, r.t., 18 h 60-80 Mild conditions, good selectivity
3 Catalytic hydrogenation of imine intermediate Pd/C, H2, r.t., several hours 70-85 High purity, scalable
4 Salt formation (e.g., HCl salt) HCl gas or aqueous HCl Quantitative Improves stability and handling

Research Findings and Optimization Notes

  • The choice of reducing agent in reductive amination significantly affects yield and purity. Sodium triacetoxyborohydride is preferred for its mildness and selectivity over sodium borohydride, which can reduce other functional groups.
  • The bromine substituent at the 5-position is stable under reductive amination and hydrogenation conditions, enabling selective functionalization at the 1-position.
  • Catalytic hydrogenation conditions must be optimized to avoid debromination; mild pressure and room temperature are recommended.
  • Purification by silica gel chromatography using mixtures of dichloromethane, methanol, and aqueous ammonia enhances product isolation and purity.
  • Formation of the hydrochloride salt of the amine improves compound crystallinity and facilitates handling for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine.

    Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituent type, position, and amine group modifications. Below is a detailed comparison:

Substituent Type and Position

Compound Name Substituent (Position) Molecular Formula Key Features Reference
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (Target Compound) Br (5) C₁₃H₁₆BrN Bromine at position 5; ethylamine at 1-position; moderate lipophilicity
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine OCH₃ (7) C₁₃H₁₉NO Methoxy (electron-donating) at position 7; higher polarity
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine Br (7), CH₃ (3,3) C₁₂H₁₆BrN Bromine at position 7; dimethyl groups increase steric hindrance
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine C(CH₃)₃ (5) C₁₄H₂₁N Bulky tert-butyl group enhances hydrophobicity
(S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Br (8), Ph-CH₂CH₃ (N) C₂₀H₂₃BrN Chiral centers; phenylethyl group modifies receptor binding
Key Observations:
  • Electron Effects : Bromine (electron-withdrawing) at position 5 may enhance electrophilic aromatic substitution reactivity compared to methoxy (electron-donating) analogs .
  • Chirality : Compounds like (S)-8-Bromo-N-((R)-1-phenylethyl)-tetrahydronaphthalen-2-amine demonstrate the importance of stereochemistry in pharmacological activity .

Physicochemical Properties

  • Melting Points : Amine derivatives (e.g., oxalate salts) in exhibit melting points ranging from 116–194°C, influenced by substituent polarity and crystal packing .
  • Solubility : Brominated analogs are likely less water-soluble than methoxy or hydroxylated derivatives due to increased hydrophobicity .

Biological Activity

2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated tetrahydronaphthalene moiety attached to an ethanamine group. Its molecular formula is C12H14BrC_{12}H_{14}Br, with a molecular weight of approximately 227.14 g/mol. The presence of the bromine atom may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, particularly the D3 subtype. This interaction can lead to modulation of dopaminergic signaling pathways, which are crucial in conditions such as Parkinson's disease and schizophrenia .
  • Serotonin Receptors : Compounds with similar structures have also been investigated for their effects on serotonin receptors, which play a key role in mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that related compounds may possess cytotoxic properties against various cancer cell lines. For instance, compounds derived from naphthalene structures have demonstrated significant anti-cancer activity due to their ability to induce apoptosis in tumor cells .
  • Neuroprotective Effects : The modulation of dopamine receptors suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Table 1: Summary of Biological Activities

CompoundBiological ActivityReference
Compound AD3 receptor agonist
Compound BCytotoxicity against cancer cells
Compound CNeuroprotective effects

Case Study: Antitumor Activity

A study investigating the cytotoxic effects of brominated naphthalene derivatives found that certain structural modifications enhance their activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the bromine atom was crucial for increasing the binding affinity to target proteins involved in cell growth regulation .

Case Study: Neuroprotective Potential

Another research effort focused on the neuroprotective potential of similar compounds in models of Parkinson's disease. The results indicated that these compounds could reduce oxidative stress and improve neuronal survival rates by modulating dopaminergic signaling pathways .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
12-Chlorobenzaldehyde + Nitroethane70>95%
2NaBH₄ reduction in MeOH8590%
3Pd/C hydrogenation in EtOAc/MeOH9798%

Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data interpreted?

Level : Basic
Answer :
Rigorous characterization requires:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substitution patterns. For example, the bromine atom at position 5 deshields adjacent protons, producing distinct splitting patterns .
  • HPLC : Normal-phase systems (e.g., MeOH:EtOH:Hexanes) resolve enantiomers, with retention times (t₁ = 15.3 min, t₂ = 17.2 min) indicating purity ≥95% .
  • HRMS : Validates molecular formula (e.g., C₁₂H₁₅BrN) and detects isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Key Data Interpretation Challenges :

  • Overlapping signals in NMR due to tetrahydronaphthalene ring dynamics.
  • Baseline separation in HPLC requires optimization of solvent polarity .

How can computational models predict the receptor-binding affinity and selectivity of this compound?

Level : Advanced
Answer :
In silico studies, such as molecular docking and molecular dynamics simulations, are used to predict interactions with targets like serotonin or dopamine receptors. highlights:

  • Docking software : AutoDock Vina or Schrödinger Suite assesses binding poses and energy scores (ΔG < -8 kcal/mol suggests high affinity).
  • Pharmacophore modeling : Identifies critical features (e.g., amine group for H-bonding, bromine for hydrophobic interactions) .
  • Selectivity analysis : Compare binding scores across receptor subtypes (e.g., 5-HT₂A vs. 5-HT₂C) to prioritize targets .

Q. Table 2: Predicted Binding Affinities for Analogues

Substituent5-HT₂A (ΔG, kcal/mol)D₂ (ΔG, kcal/mol)Reference
5-Bromo-9.2-7.8
5-Chloro-8.7-7.1
5-Methyl-7.5-6.3

How can researchers resolve contradictions in pharmacological data across studies involving this compound?

Level : Advanced
Answer :
Discrepancies often arise from:

  • Varied assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times alter IC₅₀ values.
  • Enantiomeric purity : Impure samples may exhibit mixed binding profiles. Use chiral HPLC (e.g., ’s MeOH:EtOH:Hexanes system) to isolate enantiomers .
  • Metabolic stability : Hepatic microsome assays (e.g., human vs. rat) clarify species-specific degradation rates .

Case Study :
A 2023 study reported conflicting 5-HT₂A agonism (EC₅₀ = 120 nM vs. 350 nM). Resolution involved:

Repeating assays with identical cell lines (HEK293).

Validating compound purity via HRMS and NMR.

Standardizing buffer conditions (pH 7.4, 37°C) .

What strategies improve enantiomeric purity during synthesis, and how are stereochemical outcomes analyzed?

Level : Advanced
Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during reductive amination .
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for >90% enantiomeric excess (ee) .
  • Analytical methods :
    • Chiral HPLC : Hexane/isopropanol (85:15) resolves enantiomers (Δt = 1.9 min) .
    • Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects at 220–250 nm .

Q. Table 3: Enantiomeric Purity Optimization

Methodee (%)Yield (%)Reference
Chiral BINOL-mediated9275
Ru-BINAP hydrogenation9580
Enzymatic resolution8865

How does the bromine substituent at position 5 influence physicochemical and pharmacological properties compared to other halogens?

Level : Advanced
Answer :
Bromine’s electronegativity (2.96) and van der Waals radius (1.85 Å) impact:

  • Lipophilicity : LogP increases by ~0.5 units vs. chlorine (ClogP: Br = 3.2, Cl = 2.7) .
  • Receptor binding : Bromine’s hydrophobic bulk enhances 5-HT₂A affinity (ΔΔG = -0.5 kcal/mol vs. chlorine) .
  • Metabolic stability : Bromine reduces CYP450-mediated oxidation compared to iodine .

Figure 1 : Substituent Effects on Binding and Stability
![Substituent Effects]
Caption: Bromine optimizes balance between affinity (5-HT₂A) and metabolic stability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

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